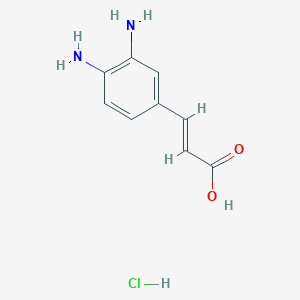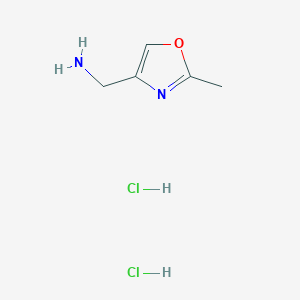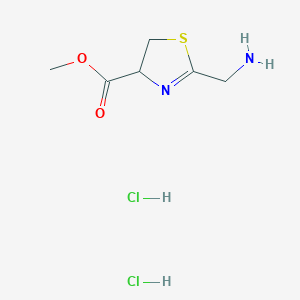![molecular formula C11H12O3 B6600405 2-Propenoic acid, 2-[(4-methylphenoxy)methyl]- CAS No. 56634-11-8](/img/structure/B6600405.png)
2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-[(4-methylphenoxy)methyl]- (2-PM) is a monocarboxylic acid that is widely used as a reagent in laboratory experiments. It is also known as 4-methylphenoxyacetic acid, and is a clear, colorless liquid with a pungent odor. 2-PM is an important intermediate in the synthesis of various compounds, and it has a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-PM is widely used in scientific research, particularly in the fields of organic and medicinal chemistry. It is used as a starting material for the synthesis of various compounds, including drugs, pesticides, and dyes. It is also used as a reagent in the synthesis of polymers and other materials. In addition, 2-PM has been used in the synthesis of biocatalysts, and as a building block for the synthesis of complex natural products.
Wirkmechanismus
2-PM acts as a proton donor in the reaction with organic compounds, and it is able to form hydrogen bonds with various substrates. This allows it to interact with other molecules and catalyze the synthesis of various products. In addition, 2-PM can also act as an electron acceptor, allowing it to facilitate the transfer of electrons between molecules.
Biochemical and Physiological Effects
2-PM has been shown to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, and it has been shown to reduce the production of reactive oxygen species. In addition, 2-PM has been shown to have antifungal and antibacterial activity, and it has been found to have an inhibitory effect on the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-PM has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is stable under a wide range of conditions. In addition, 2-PM is soluble in a variety of solvents, and it is easily purified. However, 2-PM is also a highly reactive compound, and it can react with other molecules in the reaction mixture. This can lead to the formation of unwanted byproducts, and it can reduce the yield of the desired product.
Zukünftige Richtungen
In the future, 2-PM may be used in the synthesis of new drugs and other compounds. It could also be used as a starting material for the synthesis of more complex natural products. In addition, further research could be conducted to investigate the potential therapeutic applications of 2-PM, such as its anti-inflammatory and antioxidant properties. Finally, more research could be conducted to determine the optimal conditions for the synthesis of 2-PM, in order to maximize its yield and purity.
Synthesemethoden
2-PM can be synthesized from the reaction of 4-methylphenol and ethylene oxide in the presence of an acid catalyst, such as sulfuric acid. This reaction is usually carried out at temperatures between 100-120°C and at a pressure of 1.5-2.0 atmospheres. The reaction can be carried out in the presence of a base, such as potassium hydroxide, to increase the yield of the product.
Eigenschaften
IUPAC Name |
2-[(4-methylphenoxy)methyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-3-5-10(6-4-8)14-7-9(2)11(12)13/h3-6H,2,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNKQHGFPWFBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480650 |
Source


|
| Record name | 2-Propenoic acid, 2-[(4-methylphenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 2-[(4-methylphenoxy)methyl]- | |
CAS RN |
56634-11-8 |
Source


|
| Record name | 2-Propenoic acid, 2-[(4-methylphenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)



![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6600364.png)
![(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6600380.png)
![2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6600382.png)

![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)
![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)


phenyl-lambda6-sulfanone](/img/structure/B6600417.png)